molecular formula C21H21O3P B1294419 Tris(4-methoxyphenyl)phosphine CAS No. 855-38-9

Tris(4-methoxyphenyl)phosphine

Cat. No.: B1294419
CAS No.: 855-38-9
M. Wt: 352.4 g/mol
InChI Key: UYUUAUOYLFIRJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)phosphine can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

3C6H4OCH3MgBr+PCl3(C6H4OCH3)3P+3MgBrCl3 \text{C}_6\text{H}_4\text{OCH}_3\text{MgBr} + \text{PCl}_3 \rightarrow (\text{C}_6\text{H}_4\text{OCH}_3)_3\text{P} + 3 \text{MgBrCl} 3C6​H4​OCH3​MgBr+PCl3​→(C6​H4​OCH3​)3​P+3MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tris(4-methoxyphenyl)phosphine can undergo oxidation to form this compound oxide.

    Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Metal salts such as palladium chloride or platinum chloride are often used in the formation of metal-phosphine complexes.

Major Products:

Scientific Research Applications

Chemistry: Tris(4-methoxyphenyl)phosphine is widely used as a ligand in various catalytic processes, including Suzuki-Miyaura coupling , Heck reaction , and Stille coupling . These reactions are essential in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for understanding protein-ligand interactions.

Industry: The compound is employed in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balance of electron-donating ability and steric hindrance. The methoxy groups provide sufficient electron density to stabilize metal centers while maintaining a relatively compact structure, making it versatile in various catalytic applications .

Properties

IUPAC Name

tris(4-methoxyphenyl)phosphane
Source PubChem
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InChI

InChI=1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUUAUOYLFIRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061217
Record name Phosphine, tris(4-methoxyphenyl)-
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Molecular Weight

352.4 g/mol
Source PubChem
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CAS No.

855-38-9
Record name Tris(4-methoxyphenyl)phosphine
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Record name Phosphine, tris(4-methoxyphenyl)-
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Record name Tris(4-methoxyphenyl)phosphine
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Record name Phosphine, tris(4-methoxyphenyl)-
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Record name Phosphine, tris(4-methoxyphenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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